

# Phosphoramidon's Metalloprotease Cross-Reactivity: A Comparative Guide

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## Compound of Interest

Compound Name: *Phosphoramidon*

Cat. No.: *B1677721*

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For researchers, scientists, and drug development professionals, understanding the specificity of an inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of **Phosphoramidon**, a well-known metalloprotease inhibitor, with a range of metalloproteases. The data presented herein is compiled from publicly available research to facilitate informed decisions in experimental design and drug discovery.

**Phosphoramidon**, a natural compound isolated from *Streptomyces tanashiensis*, is a potent inhibitor of several zinc-dependent metalloproteases. Its mechanism of action is primarily attributed to its structural similarity to the transition state of peptide hydrolysis, allowing it to bind tightly to the active site of these enzymes in a competitive manner. This guide summarizes the inhibitory potency of **Phosphoramidon** against various metalloproteases, details the experimental protocols used for these determinations, and illustrates the relevant signaling pathways.

## Comparative Inhibitory Activity of Phosphoramidon

The inhibitory activity of **Phosphoramidon** varies significantly across different metalloprotease families and individual enzymes. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) and inhibition constant (K<sub>i</sub>) values for **Phosphoramidon** against several key metalloproteases.

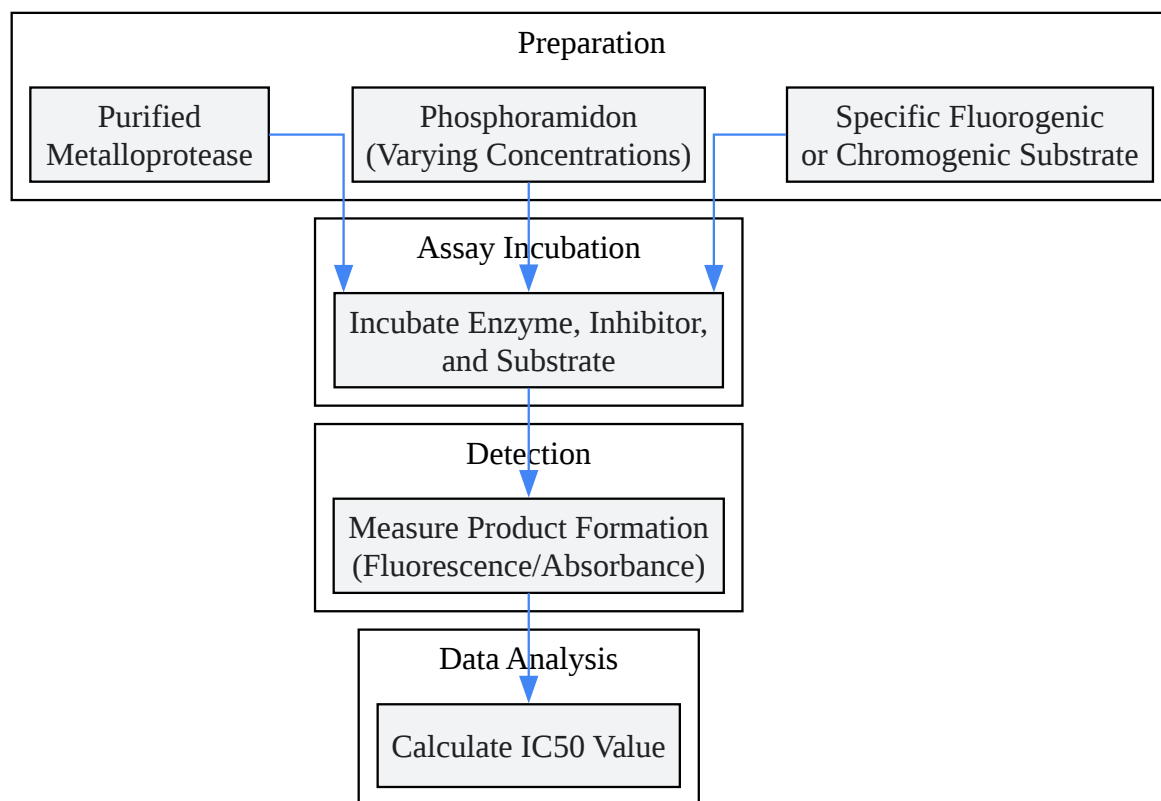
Metalloprotease Family	Enzyme	Organism/Source	IC50	Ki
Endopeptidases	Endothelin-Converting Enzyme (ECE)	Not Specified	3.5 $\mu$ M[1]	-
Neutral Endopeptidase (NEP/Neprilysin)	Not Specified	0.034 $\mu$ M[1]	-	
Angiotensin-Converting Enzyme (ACE)	Not Specified	78 $\mu$ M[1]	-	
Thermolysin	Bacillus thermoproteolyticus	-	Similar to Talopeptin[2]	
Membrane Proteases	ZMPSTE24	Not Specified	7.6 - 10.5 $\mu$ M[3]	-
Matrix Metalloproteinases (MMPs)	Various MMPs (MMP-1, -2, -3, -7, -8, -9, -13)	Not Specified	No specific data found	-
A Disintegrin and Metalloproteinases (ADAMs)	ADAM10, ADAM17	Not Specified	No specific data found	-

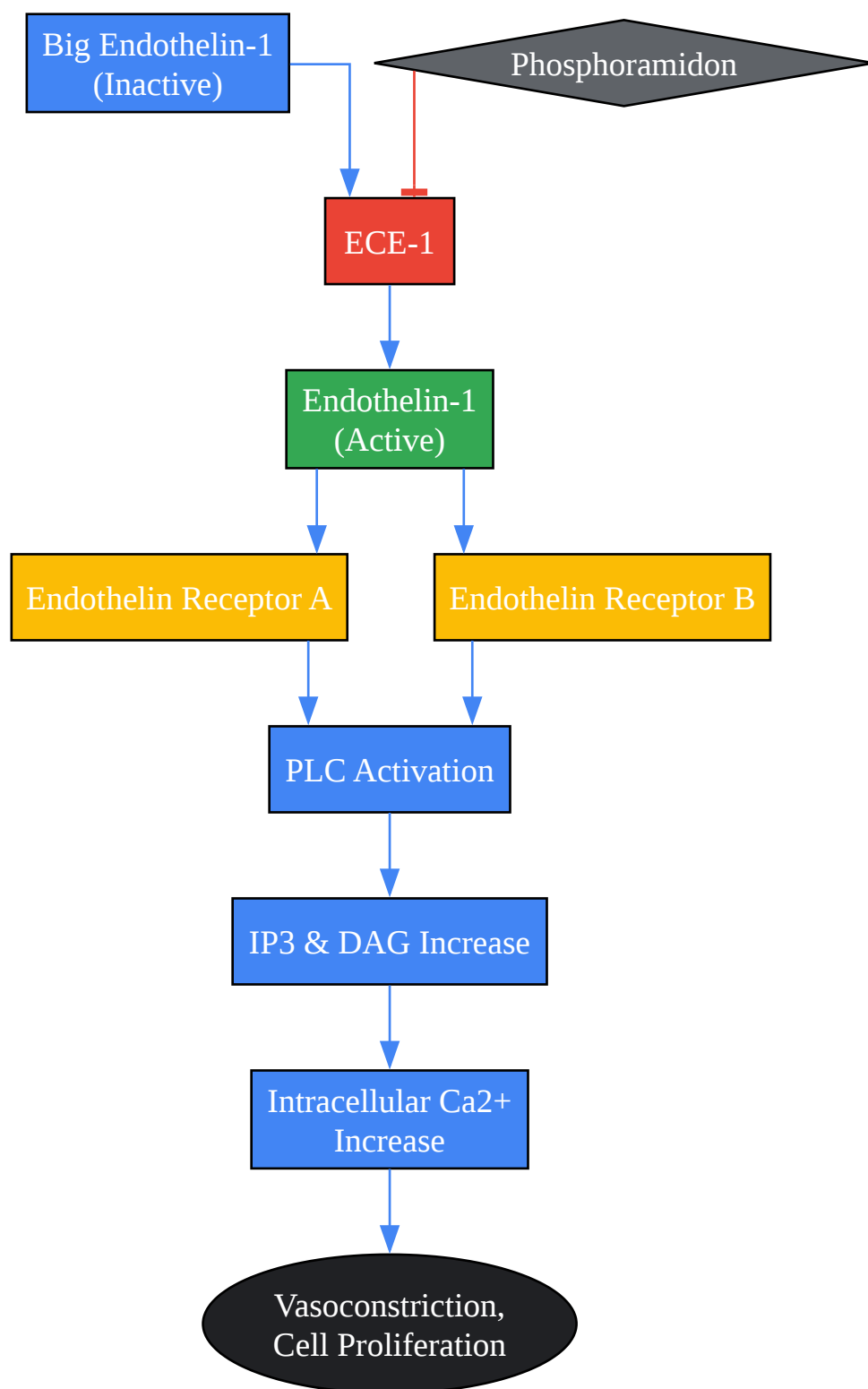
Note: The lack of specific IC50 or Ki values for **Phosphoramidon** against members of the MMP and ADAM families in the reviewed literature suggests that it is not a primary inhibitor for these enzyme classes or that its inhibitory activity is not potent enough to be of significant interest in the cited studies.

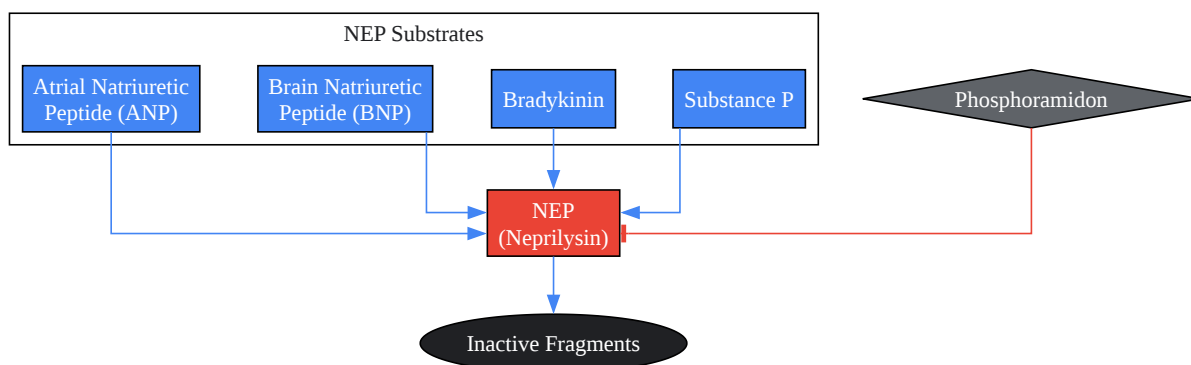
## Experimental Methodologies

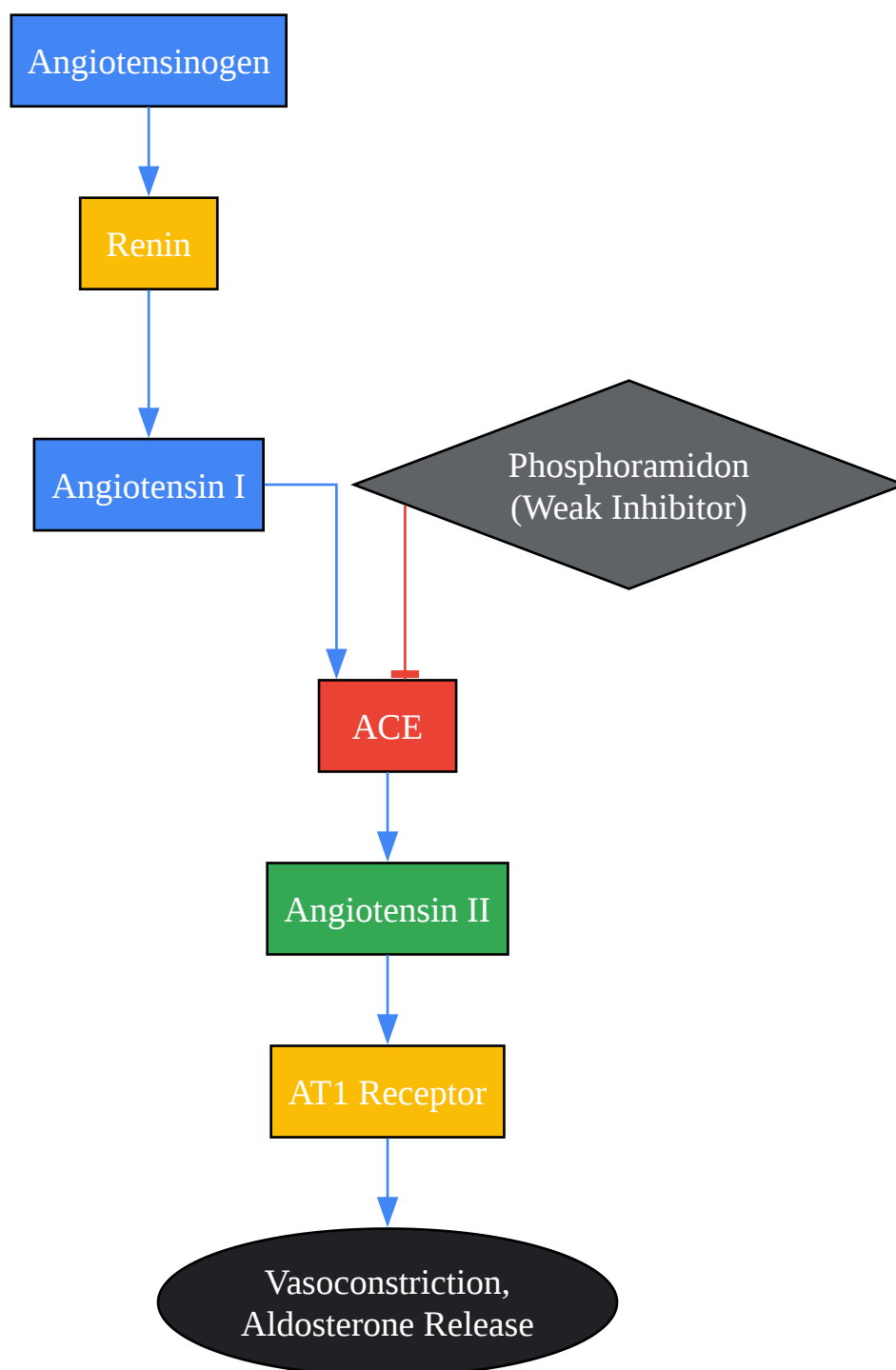
The determination of inhibitory activity of **Phosphoramidon** against various metalloproteases involves a range of biochemical assays. Below are detailed protocols for the key experiments cited in this guide.

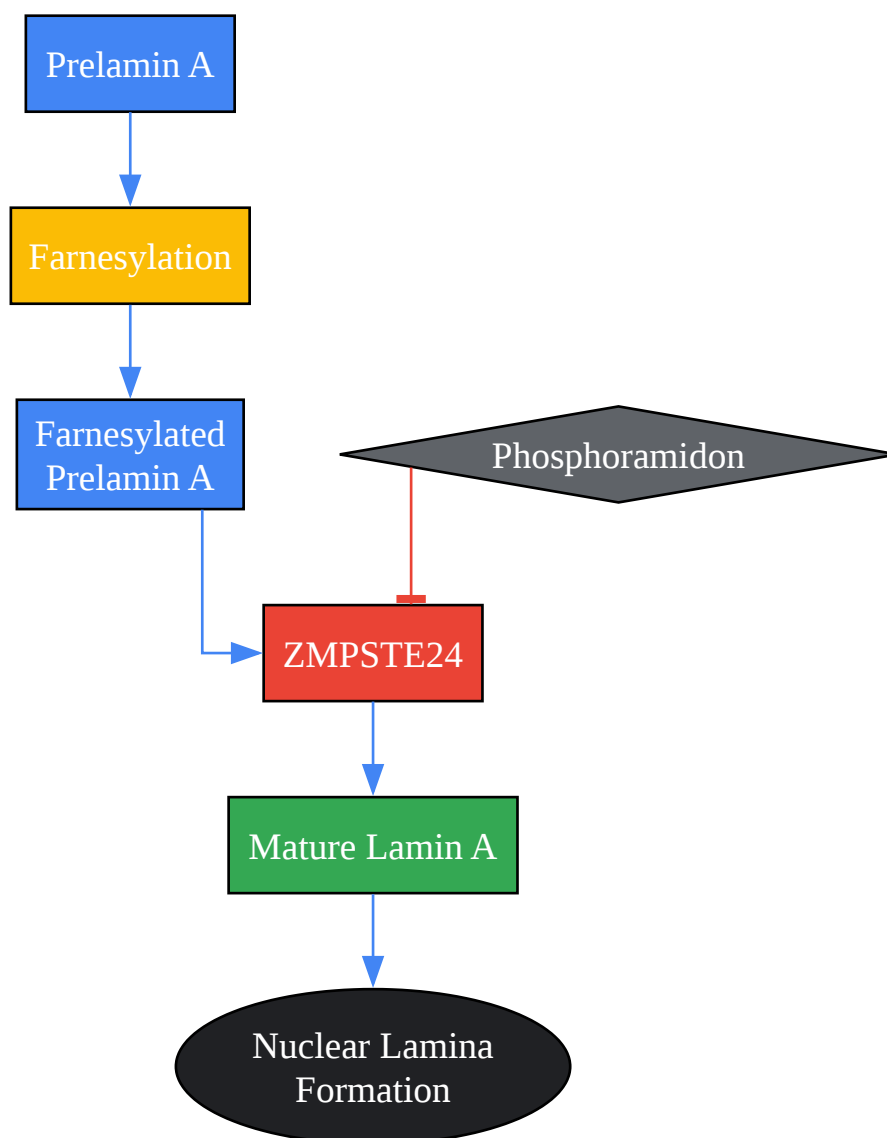
## Experimental Workflow for Determining Inhibitory Activity











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## References

- 1. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Binding between thermolysin and its specific inhibitor, phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoramidon inhibits the integral membrane protein zinc metalloprotease ZMPSTE24 - PMC [pmc.ncbi.nlm.nih.gov]
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